molecular formula C13H16O B8780852 4'-Cyclopentylacetophenone

4'-Cyclopentylacetophenone

Cat. No.: B8780852
M. Wt: 188.26 g/mol
InChI Key: IMWJRKGCUCMFMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4'-Cyclopentylacetophenone (IUPAC: 1-(4-cyclopentylphenyl)ethanone) is a substituted acetophenone derivative featuring a cyclopentyl group attached to the para position of the benzene ring. This compound is structurally characterized by its ketone functional group and bulky cyclopentyl substituent, which influence its physical properties and chemical reactivity. It is commonly utilized in organic synthesis, particularly in the preparation of pharmaceuticals and specialty chemicals due to its steric and electronic effects .

Properties

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

1-(4-cyclopentylphenyl)ethanone

InChI

InChI=1S/C13H16O/c1-10(14)11-6-8-13(9-7-11)12-4-2-3-5-12/h6-9,12H,2-5H2,1H3

InChI Key

IMWJRKGCUCMFMP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2CCCC2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Property Comparison of Acetophenone Derivatives

Compound Name CAS Number Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 15054-53-2 Cyclopentyl (para) C₁₃H₁₆O 188.27 High steric bulk; used in chiral synthesis
4-Chloroacetophenone 99-91-2 Chloro (para) C₈H₇ClO 154.59 Polar, reactive in nucleophilic substitutions; intermediate in agrochemicals
4'-Methylacetophenone 122-00-9 Methyl (para) C₉H₁₀O 134.18 Low steric hindrance; fragrance component
4'-Chloro-2'-hydroxyacetophenone 4275-06-5 Chloro (para), hydroxy (ortho) C₈H₇ClO₂ 170.59 Hydrogen-bonding capacity; precursor to UV absorbers
4-Ethynylacetophenone 1678-96-4 Ethynyl (para) C₉H₆O 130.15 Conjugated triple bond; used in click chemistry
4-Chlorophenylacetone 936-59-4 Chloro (para), propan-2-one C₉H₉ClO 168.62 Longer alkyl chain; solvent compatibility

Physical Properties

  • Melting Points: Bulky substituents like cyclopentyl lower melting points due to reduced crystal packing efficiency (e.g., this compound is liquid at room temperature). In contrast, 4'-Chloro-2'-hydroxyacetophenone has a higher melting point (~120°C) owing to hydrogen bonding .
  • Solubility: Polar substituents (e.g., chloro, hydroxy) improve water solubility. 4-Ethynylacetophenone, with its nonpolar ethynyl group, is more soluble in organic solvents like toluene .

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